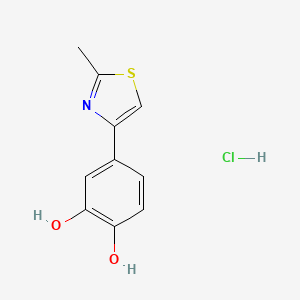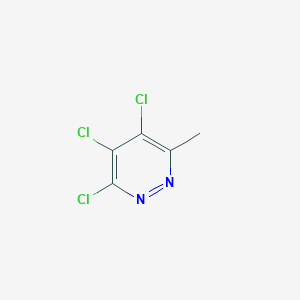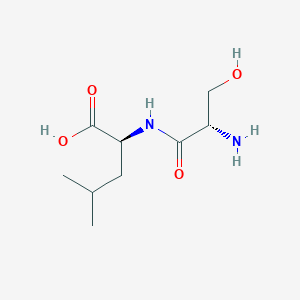
Glycolate
Descripción general
Descripción
Glycolate, also known as hydroxyacetic acid, is the simplest alpha-hydroxy acid. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is widely found in nature and is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycolate can be synthesized through several methods:
Oxidative Esterification: Ethylene glycol is oxidatively esterified in methanol using gold on zinc oxide catalysts.
Hydrolysis of Monochloroacetic Acid: This involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C.
Reaction of Chloroacetic Acid with Sodium Hydroxide: This method is followed by re-acidification to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves the carbonylation of formaldehyde due to its low cost. This method is widely used for large-scale production .
Análisis De Reacciones Químicas
Glycolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to glyoxylate using this compound oxidase.
Esterification: this compound can undergo self-esterification to form di- and polyglycolides.
Dehydrogenation: Catalytic dehydrogenation of this compound produces glyoxylic acid.
Substitution: Reaction with phosphorus trichloride forms chloroacetyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of iron (II) ions.
Esterification: Concentrated sulfuric acid.
Dehydrogenation: Catalysts such as platinum or palladium.
Major Products:
- Glyoxylate
- Di- and Polyglycolides
- Glyoxylic Acid
- Chloroacetyl Chloride
Aplicaciones Científicas De Investigación
Glycolate has numerous applications in scientific research:
- Chemistry: Used as a building block for the synthesis of various organic compounds.
- Biology: Plays a role in the photorespiratory pathway in plants, helping to export reducing equivalents from chloroplasts .
- Medicine: Used in cosmetic formulations for its exfoliating properties.
- Industry: Utilized in the production of biodegradable polymers such as poly(glycolic acid) and poly(lactic-co-glycolic acid) .
Mecanismo De Acción
Glycolate exerts its effects through several mechanisms:
- Inhibition of Glucose-6-Phosphate Dehydrogenase: This enzyme is involved in the pentose phosphate pathway, and its inhibition affects cellular metabolism .
- Photorespiratory Pathway: In plants, this compound is involved in the photorespiratory pathway, where it is converted to glycine and serine, helping to manage carbon flux under low carbon dioxide conditions .
Comparación Con Compuestos Similares
Glycolate is similar to other alpha-hydroxy acids such as:
- Lactic Acid: Both are used in cosmetic formulations, but this compound has a smaller molecular size, allowing for deeper skin penetration.
- Glycolaldehyde: This compound is an intermediate in the synthesis of this compound.
- Acetic Acid: While both are carboxylic acids, this compound has an additional hydroxyl group, giving it unique chemical properties .
Uniqueness: this compound’s small molecular size and dual functional groups (hydroxyl and carboxyl) make it highly versatile in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036536 | |
| Record name | Hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-14-8 | |
| Record name | Hydroxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7H-Furo[3,2-g][1]benzopyran-6-acetic acid,3-(4-bromophenyl)-5-methyl-7-oxo-](/img/structure/B3277727.png)




![3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE](/img/structure/B3277766.png)


![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)

![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)



